molecular formula C7H18ClN B3021333 N-Ethylpentan-3-amine hydrochloride CAS No. 151668-06-3

N-Ethylpentan-3-amine hydrochloride

Cat. No.: B3021333
CAS No.: 151668-06-3
M. Wt: 151.68 g/mol
InChI Key: XKKWLFNGNNPKGC-UHFFFAOYSA-N
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Description

Contextualization of the Compound within Amine Hydrohalide Chemistry

Amine hydrohalides are salts formed from the reaction of an amine with a hydrogen halide. These compounds are crucial in chemical research and industry for several reasons. The formation of a hydrochloride salt from an amine increases its water solubility and stability, making it easier to handle and store than its free base form. smolecule.com

In the solid state, amine hydrohalides exhibit hydrogen bonding of the type N⁺-H---X⁻. cdnsciencepub.com The nature of these hydrogen bonds can be studied using techniques like infrared spectroscopy, which reveals shifts in the N-H stretching frequencies depending on the halide and the structure of the amine. researchgate.netcdnsciencepub.com For instance, tertiary amine hydrochlorides show a shift to higher frequencies (hypsochromic shift) in the order hydrochloride, hydrobromide, hydriodide, while primary and secondary aliphatic amine salts exhibit a slight shift to lower frequencies (bathochromic shift). cdnsciencepub.com The study of these complexes, both in the gas phase and in low-temperature matrices, provides insights into hydrogen bonding and proton transfer phenomena. acs.org

Significance in Fundamental Organic Synthesis and Methodological Development

While specific high-impact applications of N-Ethylpentan-3-amine hydrochloride are not extensively documented in mainstream chemical literature, its role as a building block in organic synthesis can be inferred from the general utility of secondary amines. Secondary amines are pivotal intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals and agrochemicals. cymitquimica.com They can participate in various reactions, such as N-alkylation to form tertiary amines and acylation to produce amides.

The synthesis of N-Ethylpentan-3-amine itself can be achieved through methods like the alkylation of pentan-3-amine with an ethyl halide. Careful control of reaction conditions is necessary to avoid over-alkylation to the quaternary ammonium (B1175870) salt. The resulting secondary amine can then be converted to its hydrochloride salt by treatment with hydrochloric acid, which enhances its stability. smolecule.com

Overview of Research Gaps and Emerging Avenues in the Study of this compound Analogs

The scientific literature on this compound itself is somewhat limited. However, the study of its structural analogs offers fertile ground for new research. For instance, exploring the impact of branching on the properties of related amines, such as in N-Ethyl-N-methylpentan-2-amine, has shown that increased branching can lower boiling points and basicity due to steric hindrance.

Furthermore, investigations into homologous compounds like N-ethylheptan-2-amine can elucidate structure-activity relationships within this family of amines. The synthesis and characterization of novel analogs, including those with different alkyl substituents on the nitrogen or the pentane (B18724) chain, could lead to the discovery of compounds with unique properties and potential applications. For example, the introduction of functional groups like a methoxy (B1213986) group can enhance polarity and water solubility, as seen in 2-Ethyl-2-methoxybutan-1-amine. The exploration of such analogs remains a promising area for future research in organic and medicinal chemistry.

Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name N-ethylpentan-3-amine;hydrochloride nih.gov
Molecular Formula C₇H₁₈ClN nih.govchemicalbook.com
Molecular Weight 151.68 g/mol nih.govchemicalbook.com
CAS Number 39190-77-7 nih.gov
Alternate CAS Number 151668-06-3 chemicalbook.combldpharm.com
Melting Point 140-142 °C sigmaaldrich.com
SMILES CCC(CC)NCC.Cl nih.gov
InChIKey XKKWLFNGNNPKGC-UHFFFAOYSA-N nih.gov

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethylpentan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N.ClH/c1-4-7(5-2)8-6-3;/h7-8H,4-6H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKKWLFNGNNPKGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NCC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30598804
Record name N-Ethylpentan-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30598804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39190-77-7
Record name N-Ethylpentan-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30598804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Investigations of N Ethylpentan 3 Amine Hydrochloride

Reaction Pathways of the Amine Functional Group

The reactivity of N-Ethylpentan-3-amine is primarily centered around the nitrogen atom of the amine group. cymitquimica.com This nitrogen possesses a lone pair of electrons, rendering it nucleophilic and basic. evitachem.comvaia.com

N-Alkylation Reactions and Product Characterization

N-alkylation of a secondary amine is a common method for synthesizing tertiary amines like N-Ethylpentan-3-amine. This reaction typically involves the treatment of a secondary amine with an alkylating agent, such as an alkyl halide. For instance, the reaction of pentan-3-amine with an ethyl halide would yield N-Ethylpentan-3-amine. However, a significant challenge in this synthetic route is the potential for over-alkylation, leading to the formation of quaternary ammonium (B1175870) salts. Careful control of stoichiometry and reaction conditions is crucial to maximize the yield of the desired tertiary amine.

Product characterization is essential to confirm the successful synthesis of N-Ethylpentan-3-amine and to identify any byproducts. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are invaluable for elucidating the structure of the product. The molecular weight of N-Ethylpentan-3-amine hydrochloride is 151.68 g/mol , a key parameter confirmed by mass spectrometry. smolecule.comnih.gov

Oxidation Reactions of Aliphatic Amines

Aliphatic amines are susceptible to oxidation, and N-Ethylpentan-3-amine is no exception. The amine group can be oxidized to form various products, including nitroso or nitro compounds. evitachem.com Common oxidizing agents employed for this purpose include potassium permanganate (B83412) and hydrogen peroxide. The presence of the hydrochloride salt in this compound enhances its stability and can prevent the oxidation of the amine nitrogen. smolecule.com

Reduction Reactions of Amine Derivatives

While the amine group itself is not typically reduced, derivatives of amines can undergo reduction. For instance, if the amine were converted to an amide, the amide could then be reduced back to the corresponding tertiary amine using a strong reducing agent like lithium aluminum hydride. google.com

Nucleophilic Substitution Mechanisms Involving Amine-Containing Substrates

The amine group of N-Ethylpentan-3-amine can act as a nucleophile in substitution reactions. evitachem.com In these reactions, the lone pair of electrons on the nitrogen atom attacks an electrophilic center, leading to the displacement of a leaving group. vaia.com The hydrochloride form of the amine, however, would first need to be neutralized to the free base for the amine to act as an effective nucleophile. The protonated amine is not nucleophilic.

Role of the Hydrochloride Moiety in Reactivity and Stability

Protonation Equilibria and Acid-Base Chemistry

The formation of the hydrochloride salt is an acid-base reaction between the basic amine and hydrochloric acid. smolecule.com In this reaction, the lone pair of the nitrogen atom accepts a proton from the hydrochloric acid, forming a positively charged ammonium ion and a chloride anion. smolecule.com This protonation significantly alters the physical and chemical properties of the compound. smolecule.com

The acidity of amines is generally low, with pKa values for the conjugate acid typically in the range of 10-11. The pKa of the conjugate acid of an amine is an important parameter that describes the position of the equilibrium in an acid-base reaction. The equilibrium constant (pKb) for the proton acceptance by the amine is related to the pKa of its conjugate acid by the equation pKa + pKb = 14. acs.org The basicity of amines is influenced by the electronic effects of the alkyl groups attached to the nitrogen. Alkyl groups are electron-donating, which increases the electron density on the nitrogen and enhances its basicity compared to ammonia (B1221849).

The hydrochloride salt form significantly enhances the compound's stability, particularly against oxidation. smolecule.com It also increases its solubility in polar solvents like water due to the ionic nature of the salt. smolecule.com However, the protonated form is less reactive as a nucleophile. scienceskool.co.uk

Interactive Data Table: Properties of this compound

PropertyValueSource
Molecular FormulaC7H18ClN smolecule.comnih.gov
Molecular Weight151.68 g/mol smolecule.comnih.gov
IUPAC NameN-ethylpentan-3-amine;hydrochloride nih.gov
CAS Number39190-77-7 nih.gov

Influence on Reaction Kinetics and Thermodynamics

The reactivity of this compound is intrinsically linked to the electronic and steric properties of the N-ethylpentan-3-amine cation and its interaction with various reactants and solvents. While specific kinetic and thermodynamic data for this particular compound are not extensively documented in publicly available literature, its behavior can be inferred from studies on analogous secondary amines and the fundamental principles of chemical reactivity.

The hydrochloride salt form implies that the amine is protonated, rendering it significantly less nucleophilic than its free amine counterpart. The kinetics of reactions involving the free amine, which can be generated in situ by the addition of a base, are influenced by several factors. The steric bulk provided by the two ethyl groups and the pentan-3-yl group surrounding the nitrogen atom can hinder its approach to electrophilic centers, thereby reducing reaction rates compared to less hindered secondary amines. researchgate.netrsc.orgresearchgate.net This steric hindrance is a critical factor in determining the feasibility and rate of reactions such as N-alkylation. acs.orgnih.govorganic-chemistry.org

The basicity of N-ethylpentan-3-amine, and consequently the stability of its hydrochloride salt, is a key thermodynamic parameter. The pKa of the conjugate acid is a measure of this basicity. For secondary alkylamines, pKa values are typically in the range of 10-11. smolecule.com The thermodynamics of the formation and decomposition of amine hydrochloride salts are crucial in various applications, such as in crude tower overhead systems where these salts can form deposits. aiche.orgsurrey.ac.uk The enthalpy of decomposition of amine hydrochlorides into the corresponding amine and hydrogen chloride has been studied for related compounds, providing insight into their thermal stability. nih.govnist.gov

The table below illustrates typical kinetic parameters for reactions involving secondary amines, which can serve as a general reference for understanding the potential reactivity of N-ethylpentan-3-amine.

Reaction TypeAmineElectrophileSolventRate Constant (k)Reference
Nucleophilic SubstitutionCyclic Secondary Amines4-Nitrophenyl BenzoatesAcetonitrile (B52724)Varies with amine basicity koreascience.kr
Nucleophilic AdditionSecondary AminesBenzhydrylium IonsWaterVaries with amine nucleophilicity acs.org
AminolysisCyclic Secondary Amines3,5-DicyanothiopheneWater/AcetonitrileSecond-order rate constants determined nih.gov

Interactive Data Table: General Kinetic Data for Secondary Amine Reactions

Advanced Mechanistic Studies

Due to the limited specific research on this compound, this section draws upon broader mechanistic studies of secondary amines to postulate the likely behavior of the target compound.

Investigation of Concerted and Stepwise Mechanisms

The question of whether a reaction proceeds through a concerted mechanism (bond-forming and bond-breaking occur simultaneously) or a stepwise mechanism (involving one or more intermediates) is a central theme in mechanistic chemistry. For reactions involving amines, such as N-alkylation or addition to carbonyl compounds, both pathways are plausible and often compete.

In the context of N-alkylation, a classic SN2 reaction with an alkyl halide would be considered a concerted process. However, computational studies on similar SN2 reactions have detailed the potential energy surfaces, including the formation of pre-reaction complexes and transition states. mdpi.comresearchgate.net

For reactions like the amidation of esters, theoretical studies have shown that both concerted and stepwise pathways can be energetically accessible. The specific pathway may depend on the nature of the reactants and the presence of catalysts or mediating species that can facilitate proton transfer. acs.org For instance, in some amine-catalyzed reactions, the formation of an enamine intermediate is a distinct step, leading to a stepwise mechanism. nih.govresearchgate.net The stereospecificity of a reaction can sometimes provide evidence for a concerted mechanism, as seen in certain C-H amination reactions. nih.gov

Transition State Analysis in Amine Reactions

The transition state is the highest energy point along the reaction coordinate and its structure provides crucial insights into the reaction mechanism. Theoretical and computational chemistry are powerful tools for elucidating the geometries and energies of transition states in amine reactions.

For SN2 reactions at a nitrogen center, ab initio methods have been used to optimize the geometries of transition states. ustc.edu.cn In amine-catalyzed reactions, such as the aldol (B89426) reaction, density functional theory (DFT) calculations have been employed to explore the transition states of enamine intermediates, revealing details about stereoselectivity. nih.govresearchgate.net These studies often show that the transition state involves not just the amine and the electrophile, but also solvent molecules or other proton-transfer agents that stabilize the developing charges.

Kinetic isotope effect (KIE) studies, both experimental and computational, are also instrumental in probing transition state structures. For example, large primary carbon KIEs in a Michael addition catalyzed by a tertiary amine thiourea (B124793) organocatalyst suggested that C-C bond formation was the rate-determining step. nih.gov

The table below summarizes findings from theoretical studies on transition states in various amine reactions, which provide a framework for understanding the potential transition state characteristics in reactions of N-ethylpentan-3-amine.

ReactionMethodKey Findings on Transition StateReference
Amine-catalyzed aldol reactionDFT (B3LYP/6-31G*)Half-chair transition states with hydrogen bonding. nih.gov
SN2 at NitrogenAb initioOptimized geometries of transition states determined. ustc.edu.cn
Enantioselective Michael AdditionDFT and KIEC-C bond formation is rate-determining. nih.gov
Rhodium-catalyzed C-H aminationDFTConcerted pathway via Rh-nitrene species is favored. rsc.org

Interactive Data Table: Theoretical Studies on Transition States in Amine Reactions

Frustrated Lewis Pair Chemistry in Amine Transformations

Frustrated Lewis Pair (FLP) chemistry involves the use of a sterically hindered Lewis acid and Lewis base that cannot form a classical adduct. This "frustration" leads to unique reactivity, particularly in the activation of small molecules like H₂. wikipedia.org

Given the steric bulk of N-ethylpentan-3-amine, it is a potential candidate for the Lewis base component in an FLP system. When combined with a bulky Lewis acid, such as a tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), the resulting FLP could be capable of activating various substrates. While direct studies on N-ethylpentan-3-amine in FLP chemistry are lacking, research on other secondary and tertiary amines provides a strong basis for its potential involvement. acs.orgresearchgate.net

For example, amine/borane FLPs have been used in the catalytic hydrogenation of various unsaturated compounds. acs.org The mechanism often involves the heterolytic cleavage of H₂ by the FLP to form an ammonium borohydride (B1222165) species, which then acts as the reducing agent. Furthermore, FLP-catalyzed hydroamination of terminal alkynes using aryl amines has been demonstrated, proceeding through an FLP mechanism. nih.gov

The reactivity of amine/borane pairs is highly dependent on the steric and electronic properties of both the amine and the borane. Less Lewis acidic boranes have shown greater tolerance to water and strong Brønsted bases, enabling reductive aminations with alkylamines. bris.ac.uk The reaction of some amines with B(C₆F₅)₃ can lead to different outcomes, including the formation of stable adducts or disproportionation reactions, depending on the amine's structure. mdpi.com

Advanced Analytical and Spectroscopic Characterization of N Ethylpentan 3 Amine Hydrochloride

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are indispensable for separating and quantifying N-Ethylpentan-3-amine hydrochloride from its potential impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the techniques of choice, offering high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a robust HPLC method for a secondary amine hydrochloride like this compound presents unique challenges. Due to the lack of a significant chromophore in the molecule, direct UV detection can be difficult, often necessitating derivatization to enhance detectability. Furthermore, the basic nature of the amine can lead to undesirable interactions with the stationary phase, resulting in poor peak shape and inconsistent retention times.

Reverse-Phase HPLC for Amine Hydrochlorides

Reverse-phase HPLC (RP-HPLC) is a widely adopted technique for the analysis of amine hydrochlorides. The choice of a suitable stationary phase, typically a C18 column, and a carefully optimized mobile phase are critical for achieving a successful separation. The mobile phase often consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. The pH of the aqueous phase is a crucial parameter that needs to be controlled to ensure consistent ionization of the analyte and to minimize interactions with residual silanol (B1196071) groups on the silica-based stationary phase, which can cause peak tailing. The addition of a competing amine, such as triethylamine, to the mobile phase can also help to mitigate these interactions and improve peak symmetry.

For sensitive detection, pre-column derivatization with a UV-absorbing or fluorescent tag is a common strategy. Reagents such as 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) can be employed to introduce a chromophore into the N-Ethylpentan-3-amine molecule, allowing for its detection at low concentrations.

A hypothetical RP-HPLC method for the analysis of derivatized N-Ethylpentan-3-amine could be developed using a C18 column. The mobile phase could consist of a gradient of acetonitrile in a buffered aqueous solution.

Table 1: Hypothetical HPLC Method Parameters for Derivatized N-Ethylpentan-3-amine

ParameterValue
Stationary Phase C18, 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 15 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm (post-derivatization)
Injection Volume 10 µL
Development of Purity Assessment Protocols

The development of purity assessment protocols involves the validation of the analytical method to ensure its suitability for its intended purpose. This includes demonstrating the method's specificity, linearity, accuracy, precision, and robustness. For purity analysis, the method must be capable of separating the main compound from all potential impurities, including starting materials, by-products, and degradation products.

A forced degradation study is often performed to generate potential degradation products and to demonstrate the stability-indicating nature of the analytical method. This involves subjecting the this compound to various stress conditions, such as heat, light, acid, base, and oxidation. The resulting degradation products are then analyzed by the developed HPLC method to ensure that they are well-separated from the parent compound.

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns packed with smaller particles (typically sub-2 µm) and operates at higher pressures than conventional HPLC. This results in significantly improved resolution, faster analysis times, and increased sensitivity. UPLC is particularly well-suited for the analysis of complex mixtures and for high-throughput screening.

For the analysis of this compound, a UPLC method could be developed to provide a more rapid and sensitive alternative to HPLC. Similar to HPLC, pre-column derivatization would likely be necessary for UV detection. A UPLC-MS/MS method, however, could offer direct analysis without derivatization, providing both quantification and structural information.

Table 2: Hypothetical UPLC Method Parameters for this compound

ParameterValue
Stationary Phase Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 3 min
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Detection Mass Spectrometry (ESI+)
Injection Volume 1 µL

Mass Spectrometry for Structural Elucidation and Impurity Profiling

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions. It is an invaluable tool for the structural elucidation of unknown compounds and for the identification and characterization of impurities.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. This information is crucial for confirming the identity of this compound and for identifying unknown impurities.

When coupled with a chromatographic separation technique such as UPLC, HRMS can provide detailed information about the components of a mixture. The fragmentation pattern of a molecule in the mass spectrometer can also provide valuable structural information. For N-Ethylpentan-3-amine, the fragmentation is expected to be dominated by α-cleavage, which is the cleavage of the carbon-carbon bond adjacent to the nitrogen atom.

The expected fragmentation of the protonated N-Ethylpentan-3-amine molecule ([C7H17N+H]+) would likely involve the loss of an ethyl or propyl radical, leading to the formation of characteristic fragment ions.

Table 3: Predicted High-Resolution Mass Spectrometry Data for N-Ethylpentan-3-amine

IonPredicted m/zDescription
[M+H]+ 116.1434Protonated molecule
[M+H - C2H5•]+ 86.0964Loss of an ethyl radical
[M+H - C3H7•]+ 72.0808Loss of a propyl radical

The identification of these characteristic fragment ions in the high-resolution mass spectrum would provide strong evidence for the structure of N-Ethylpentan-3-amine. Furthermore, any unexpected fragment ions could indicate the presence of impurities, which could then be further investigated and characterized.

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS

Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful analytical techniques for the separation, detection, and identification of compounds in a mixture. In the analysis of this compound, LC is first employed to separate the compound from any impurities. The separated compound then enters the mass spectrometer, where it is ionized and its mass-to-charge ratio (m/z) is determined.

For N-Ethylpentan-3-amine, the free base has a molecular weight of approximately 115.22 g/mol . nih.gov In positive ion mode electrospray ionization (ESI), the molecule is expected to be protonated, resulting in a pseudomolecular ion [M+H]⁺ at an m/z of approximately 116.23. The hydrochloride salt itself would not be directly observed in the gas phase. LC-MS/MS further fragments this parent ion to produce a characteristic fragmentation pattern, which is crucial for structural confirmation.

Table 1: Predicted LC-MS and LC-MS/MS Data for N-Ethylpentan-3-amine

ParameterPredicted Value
Retention TimeDependent on LC conditions (column, mobile phase, flow rate)
Ionization ModePositive Electrospray Ionization (ESI)
Parent Ion [M+H]⁺ (m/z)~116.23
Major Fragment Ions (m/z)~86, ~72, ~58

Note: The predicted fragment ions are based on common fragmentation pathways for aliphatic amines.

Electrospray Ionization-Ion Trap Mass Spectrometry (ESI-MSn) for Fragmentation Pathway Elucidation

Electrospray ionization-ion trap mass spectrometry (ESI-MSn) is a sophisticated technique that allows for multiple stages of fragmentation (MS/MS, MS³, etc.), providing detailed insights into the fragmentation pathways of a molecule. For N-Ethylpentan-3-amine, the protonated molecule [M+H]⁺ would be isolated in the ion trap and subjected to collision-induced dissociation (CID).

The primary fragmentation mechanism for aliphatic amines is typically α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.org This process is driven by the stability of the resulting immonium ion. For N-Ethylpentan-3-amine, there are two potential sites for α-cleavage on the pentan-3-yl group and one on the ethyl group.

The fragmentation pathway can be described as follows:

Initial Protonation: The nitrogen atom is protonated in the ESI source to form the [M+H]⁺ ion.

First Generation Fragments (MS²):

Loss of an ethyl radical (•CH₂CH₃): α-cleavage at the C2-C3 bond of the pentyl group would lead to the formation of a stable immonium ion at m/z 86.

Loss of a propyl radical (•CH₂CH₂CH₃): While less likely due to the formation of a less substituted immonium ion, fragmentation could potentially occur.

Loss of an ethene molecule (CH₂=CH₂): A rearrangement followed by the loss of ethene from the ethyl group could result in an ion at m/z 88.

Second Generation Fragments (MS³): Further fragmentation of the primary fragment ions can be performed to confirm their structure. For example, the ion at m/z 86 could be isolated and further fragmented to yield smaller ions, providing more detailed structural information.

Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS/MS) for Fragment Identification

Quadrupole time-of-flight mass spectrometry (QTOF-MS/MS) combines a quadrupole mass analyzer with a time-of-flight mass analyzer, offering high resolution and accurate mass measurements. nih.gov This capability is crucial for the unambiguous identification of fragment ions by determining their elemental composition.

For this compound, QTOF-MS/MS would provide high-resolution mass data for the precursor ion and its fragments. This allows for the confident assignment of chemical formulas to the observed ions, distinguishing them from other ions with the same nominal mass.

Table 2: Predicted High-Resolution Mass Spectrometry Data for N-Ethylpentan-3-amine Fragments

Fragment Ion (m/z)Predicted Exact MassElemental Composition
8686.0964C₅H₁₂N⁺
7272.0808C₄H₁₀N⁺
5858.0651C₃H₈N⁺

Note: The predicted exact masses are calculated based on the elemental compositions of the proposed fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

One-Dimensional (¹H, ¹³C) NMR Spectroscopy for Amine Backbone and Substituent Analysis

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit signals corresponding to the different types of protons in the molecule. The chemical shifts of these signals are influenced by the electronegativity of the adjacent nitrogen atom. The integration of the peaks would correspond to the number of protons in each environment. Due to the presence of the hydrochloride, the amine proton (N-H) would likely appear as a broad signal and may exchange with deuterium (B1214612) in D₂O.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
CH₃ (pentyl)0.8 - 1.0Triplet6H
CH₂ (pentyl)1.3 - 1.6Multiplet4H
CH (pentyl)2.8 - 3.2Multiplet1H
CH₃ (ethyl)1.1 - 1.3Triplet3H
CH₂ (ethyl)2.9 - 3.3Quartet2H
NH₂⁺Variable (broad)Singlet2H

Note: Predicted chemical shifts are based on typical values for similar aliphatic amines and may vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom will give a distinct signal. The chemical shifts are influenced by the proximity to the nitrogen atom.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
CH₃ (pentyl)10 - 15
CH₂ (pentyl)25 - 35
CH (pentyl)55 - 65
CH₃ (ethyl)12 - 18
CH₂ (ethyl)40 - 50

Note: Predicted chemical shifts are based on typical values for similar aliphatic amines and may vary depending on the solvent.

Two-Dimensional NMR Techniques for Connectivity and Stereochemical Assignments

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish the connectivity between atoms in a molecule. wikipedia.orghuji.ac.il

COSY: A COSY spectrum would show correlations between protons that are coupled to each other (typically on adjacent carbons). For this compound, this would confirm the ethyl and pentyl fragments by showing correlations between the CH₃ and CH₂ protons within each group, and between the CH₂ and CH protons of the pentyl group.

HSQC: An HSQC spectrum correlates directly bonded protons and carbons. This would allow for the unambiguous assignment of the proton and carbon signals identified in the 1D NMR spectra.

NMR Studies of Dynamic Processes and Equilibrium

Dynamic NMR spectroscopy can be used to study dynamic processes such as conformational changes and chemical exchange. libretexts.org In the case of this compound, a key dynamic process is the exchange of the amine protons with solvent protons or with each other.

This proton exchange is often rapid at room temperature, leading to a broadening of the N-H signal in the ¹H NMR spectrum. libretexts.org The rate of this exchange can be influenced by factors such as temperature, solvent, and pH. Variable temperature NMR studies could be employed to slow down this exchange, potentially allowing for the observation of coupling between the N-H protons and adjacent C-H protons. Such studies can provide valuable information about the kinetics and thermodynamics of the proton exchange process and any conformational equilibria that may be present in the molecule.

Applications of N Ethylpentan 3 Amine Hydrochloride in Organic Synthesis Research

Role as a Synthetic Intermediate in Complex Molecule Preparation

Amines are fundamental building blocks in organic synthesis, prized for their nucleophilicity and basicity, which enables the construction of a vast array of more complex molecules, including pharmaceuticals, agrochemicals, and other specialty chemicals. ijrpr.com N-Ethylpentan-3-amine, the free base of the hydrochloride salt, represents a simple, non-chiral secondary amine. Its structure, featuring an ethyl group and a pentan-3-yl group attached to the nitrogen, provides a specific steric environment that can be exploited in synthesis.

The preparation of its parent amine is achievable through established methods like the reductive amination of 3-pentanone (B124093), making it an accessible starting material. google.com While specific, high-profile examples of its direct incorporation into complex, multi-step syntheses are not extensively documented in peer-reviewed literature, its role as a foundational intermediate is clear. ijrpr.com It can be used in reactions where a secondary amine is required to introduce the N-ethyl-pentan-3-yl moiety. This group can influence the pharmacological or physicochemical properties of a target molecule, such as lipophilicity and metabolic stability. Its utility is particularly relevant in the creation of tertiary amines and other nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry. researchgate.netnih.gov The compound serves as a versatile precursor for synthesizing more complex molecules where a moderately hindered secondary amine is required as a key structural component.

Utilization as a Reagent in Catalytic Transformations

In addition to being a structural building block, the parent amine, N-ethylpentan-3-amine, has potential applications as a reagent in catalytic transformations. Amines are widely used in catalysis, often acting as bases, nucleophilic catalysts, or ligands for metal catalysts. google.comgoogle.com

Given its structure, N-ethylpentan-3-amine is a moderately hindered secondary amine, which allows it to function as a non-nucleophilic base in certain contexts, similar to more common bases like diisopropylethylamine (DIPEA). This role is crucial in reactions where a base is needed to neutralize acid byproducts without competing as a nucleophile, such as in elimination or substitution reactions.

Furthermore, the functionalization of secondary amines can lead to the development of new catalysts. acs.orgrsc.org For instance, N-ethylpentan-3-amine can be derivatized to form more complex structures that could serve as ligands for transition metals, thereby creating novel catalytic systems for reactions like cross-coupling or hydrogenation. The development of visible-light-mediated processes has also opened new avenues for the functionalization of secondary amines, converting them into valuable components of biologically active molecules. rsc.org

Development of Derivatization Strategies for Analytical and Research Purposes

Raw aliphatic amines like N-ethylpentan-3-amine often lack strong chromophores or fluorophores, making their direct detection by common analytical techniques like UV-Vis spectroscopy, fluorescence spectroscopy, or certain chromatographic detectors difficult. sigmaaldrich.com To overcome this, derivatization strategies are employed to attach a tag that imparts desirable analytical properties.

Fluorophore labeling is a powerful technique for the sensitive detection and quantification of molecules. Secondary amines can be readily derivatized with a variety of fluorogenic reagents to produce highly fluorescent products. thermofisher.com This allows for their detection at very low concentrations using fluorescence spectroscopy.

Common reagents for labeling secondary amines include:

Dansyl Chloride (DNS-Cl): Reacts with primary and secondary amines to form stable, fluorescent sulfonamides that exhibit strong green fluorescence. thermofisher.comnih.gov

7-nitrobenz-2-oxa-1,3-diazole (NBD) Derivatives: Reagents like NBD chloride and NBD fluoride (B91410) react with secondary amines, although the resulting fluorescence quantum yield can be lower than with primary amines. thermofisher.com

Coumarin-based Reagents: Certain coumarin (B35378) derivatives are specifically designed as fluorescent labels for secondary amines, offering strong fluorescence upon excitation with blue light. google.com

The general principle involves the reaction of the nucleophilic secondary amine of N-ethylpentan-3-amine with an electrophilic center on the dye molecule, forming a stable covalent bond. This strategy enables its use in applications requiring sensitive detection, such as in cellular imaging or binding assays, should the amine be part of a larger bioactive molecule.

Table 1: Common Fluorogenic Derivatizing Agents for Secondary Amines

Reagent Reactive Group Fluorescence Characteristics Reference
Dansyl Chloride Sulfonyl Chloride Forms green fluorescent sulfonamides. thermofisher.comnih.gov
NBD Chloride/Fluoride Activated Aryl Halide Reacts to form fluorescent adducts; quantum yield varies. thermofisher.com
Fluorescamine Spirolactone Primarily reacts with primary amines, but can detect secondary amines under modified protocols. thermofisher.com
Coumarin Sulfonyl Chlorides Sulfonyl Chloride Forms blue or green fluorescent sulfonamides. google.com

Chromatographic techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are workhorses for separation and analysis. However, the analysis of small, polar, and non-volatile amines like N-ethylpentan-3-amine can be challenging. Derivatization is a key strategy to improve its chromatographic behavior. sigmaaldrich.commdpi.com

For Gas Chromatography (GC) , derivatization aims to increase the volatility and thermal stability of the analyte while reducing its polarity. Common approaches for secondary amines include:

Acylation: Reaction with reagents like pentafluorobenzoyl chloride (PFBOC) to form less polar, more volatile amides. These fluorinated derivatives are also highly sensitive to electron capture detection (ECD). researchgate.net

Silylation: Reaction with silylating agents to replace the active hydrogen on the nitrogen with a trimethylsilyl (B98337) (TMS) group, which increases volatility. researchgate.net

For High-Performance Liquid Chromatography (HPLC) , derivatization is typically performed to attach a UV-absorbing or fluorescent tag, enabling detection with common HPLC detectors. nih.gov Pre-column derivatization with reagents like 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) or 9-fluorenylmethyl chloroformate (FMOC-Cl) converts primary and secondary amines into derivatives that can be easily separated and quantified. sigmaaldrich.comsigmaaldrich.comthermofisher.com These methods improve sensitivity, selectivity, and peak shape during analysis. sigmaaldrich.com

Table 2: Derivatization Reagents for Improved Chromatographic Analysis of Amines

Technique Derivatizing Agent Purpose Reference
GC Pentafluorobenzoyl chloride (PFBOC) Increases volatility; allows for sensitive Electron Capture Detection (ECD). researchgate.net
GC Silylating Agents (e.g., BSTFA) Increases volatility and thermal stability. researchgate.net
HPLC FMOC-Cl Adds a strongly UV-absorbing and fluorescent fluorenylmethyloxycarbonyl group. thermofisher.com
HPLC Dansyl Chloride Adds a fluorescent tag for fluorescence detection. nih.gov
HPLC DMQC-OSu Adds a quinoline-based tag for fluorescence detection with high selectivity. sigmaaldrich.com

Chemical probes are essential tools designed to study biological systems, often by interacting with specific proteins or other biomolecules. frontiersin.org These probes typically have a modular design, consisting of a reactive group (or "warhead"), a reporter tag (like a fluorophore or biotin), and a ligand to direct the probe to its target. frontiersin.org

Simple amines like N-ethylpentan-3-amine can serve as foundational building blocks in the modular synthesis of such probes. researchgate.net While not a probe itself, its secondary amine group is a versatile chemical handle. For example, modern synthetic methods like Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry explicitly use primary and secondary amines as components to rapidly build large and diverse libraries of functional probes. frontiersin.org In this context, N-ethylpentan-3-amine could be used to introduce a specific, sterically defined N-alkyl group into a probe scaffold, allowing researchers to systematically investigate how the steric and electronic properties of that group affect the probe's binding affinity and selectivity.

Contribution to Proteomics Research as a Chemical Probe

The term "chemical probe" in proteomics typically refers to a molecule that can be used to identify and quantify proteins, often by covalently labeling specific amino acid residues. nih.gov For example, probes with electrophilic "warheads" are designed to react with nucleophilic residues on proteins, such as the primary amine on the side chain of lysine. nih.gov

N-Ethylpentan-3-amine hydrochloride itself is not a chemical probe for proteomics. Its contribution to the field is analytical. Modern proteomics workflows are often integrated with metabolomics to provide a more complete picture of cellular states. In these integrated "multi-omics" studies, it is advantageous to use the same analytical platform (e.g., LC-MS) for both peptides (from proteins) and small molecule metabolites.

Derivatization reagents initially developed for proteomics, such as the amine-reactive Tandem Mass Tags (TMT), can also be used to label any molecule with a primary or secondary amine, including amino acids and other amine-containing metabolites. acs.org This TMT-labeling enhances their retention on reversed-phase chromatography columns and allows for multiplexed quantification, just as it does for peptides. acs.org Therefore, a compound like N-ethylpentan-3-amine could be used as an internal standard in a metabolomics experiment that is run in parallel with a proteomics analysis, benefiting from the same sample preparation and detection strategies.

Environmental Fate and Degradation Mechanisms of Amine Hydrochlorides

Hydrolysis Pathways of Amine Hydrochlorides in Aqueous Media

In aqueous media, amine hydrochlorides dissociate into a protonated amine cation and a chloride anion. The protonated amine can then undergo hydrolysis, a reaction with water, establishing an equilibrium with its non-protonated (free amine) form. olisystems.comlibretexts.org This process is a key pathway influencing the compound's state and availability in the environment. The hydrolysis of the protonated amine is essentially a proton transfer reaction with water. olisystems.com

The rate and extent of amine hydrochloride hydrolysis are not constant but are significantly influenced by several key factors:

pH: The pH of the aqueous medium is a primary determinant. In acidic conditions (low pH), the equilibrium favors the protonated, water-soluble cationic form of the amine. As the pH increases (more alkaline conditions), the equilibrium shifts, promoting the deprotonation of the amine cation to form the free amine. sid.irfiveable.me This relationship is critical for predicting the compound's form in different natural waters.

Proton Affinity (Basicity): The intrinsic basicity of the amine, often quantified by its pKa value or proton affinity, dictates its tendency to accept a proton. wikipedia.orgsavemyexams.com Amines with higher basicity (and higher proton affinity) will hold onto the proton more strongly, meaning they will exist predominantly in their protonated form over a wider pH range. researchgate.netscience.gov The basicity is influenced by the electronic properties of the substituent groups; alkyl groups like those in N-Ethylpentan-3-amine generally increase basicity through an inductive effect, making the lone pair of electrons on the nitrogen more available to accept a proton. fiveable.mesavemyexams.com

Table 1: Factors Affecting Amine Hydrolysis

FactorInfluence on Hydrolysis Equilibrium (R₃NH⁺ + H₂O ⇌ R₃N + H₃O⁺)
pH Lower pH shifts equilibrium to the left (protonated form favored). Higher pH shifts it to the right (free amine favored). sid.ir
Proton Affinity Higher proton affinity (stronger base) means the protonated form is more stable and favored. researchgate.net
Temperature Increased temperature can influence equilibrium constants and reaction rates.
Ionic Strength The concentration of other ions in solution can affect the activity of the involved species.

The hydrolysis of an amine hydrochloride like N-Ethylpentan-3-amine hydrochloride is a reversible reaction that yields specific products. When the salt dissolves in water, it dissociates. The subsequent hydrolysis reaction of the protonated amine with water results in the formation of the free amine and a hydronium ion (H₃O⁺).

For this compound, the reaction is as follows:

C₂H₅CH(C₂H₅)NH₂C₂H₅⁺ + H₂O ⇌ C₂H₅CH(C₂H₅)NHC₂H₅ + H₃O⁺

The primary hydrolysis products are therefore:

N-Ethylpentan-3-amine (the free amine) youtube.comyoutube.com

Hydronium ion (H₃O⁺) , which results in a slightly acidic solution. olisystems.com

In acidic solutions, the reaction primarily yields the carboxylic acid and the ammonium (B1175870) salt of the amine. libretexts.org Conversely, basic hydrolysis produces a salt of the carboxylic acid along with ammonia (B1221849) or an amine. libretexts.org

Biotransformation and Microbial Degradation in Environmental Systems

Microbial activity is a crucial mechanism for the degradation of aliphatic amines in the environment. ufz.de Microorganisms in soil and water can utilize these compounds as a source of carbon and/or nitrogen, leading to their biotransformation and ultimate mineralization. nih.govresearchgate.net The process involves enzymes that catalyze the breakdown of the parent molecule into simpler substances. researchgate.netbioline.org.br

Degradation pathways often begin with oxidation or dealkylation reactions. Various bacterial strains, such as those from the genera Pseudomonas and Bacillus, have been identified as capable of degrading amine compounds. nih.govbioline.org.br For instance, studies on nitroaromatic amines have shown that Pseudomonas species can completely biodegrade the compound within 48 hours under optimal conditions. nih.gov The degradation process can involve oxidation, reduction, and hydrolysis, with the specific pathway depending on the chemical structure, the organism, and environmental conditions like pH and temperature. nih.gov While specific studies on N-Ethylpentan-3-amine are limited, the principles derived from research on other short-chain aliphatic amines suggest it would be susceptible to similar microbial degradation processes.

Adsorption and Mobility in Soil and Sediment Environments

The transport and fate of this compound in terrestrial and benthic environments are largely controlled by its adsorption to soil and sediment particles. In most natural waters (pH < 9), the amine will exist predominantly in its protonated, cationic form. This positive charge dictates its interaction with environmental solids.

Soil and sediment components, such as clay minerals and natural organic matter, typically possess a net negative surface charge. Consequently, the positively charged amine cation is readily adsorbed to these surfaces through an electrostatic attraction known as cation exchange. acs.org This process significantly reduces the mobility of the compound in the environment. d-nb.info

The extent of sorption is quantified by the soil-water distribution coefficient (Kd). d-nb.infocanada.ca For organic cations, this coefficient is a function of sorption to both organic carbon and clay minerals. acs.org

Sorption to Clay: For soils rich in clay, sorption of organic cations to the mineral fraction can account for over 90% of the total affinity. acs.org

Due to this strong sorption potential, the mobility of N-Ethylpentan-3-amine in most soil and sediment systems is expected to be low, limiting its potential to leach into groundwater. d-nb.infocanada.ca However, the compound may be transported while bound to suspended particles in the water column. canada.ca

Solid State Chemistry and Crystallographic Research of Amine Hydrochlorides

Crystal Structure Analysis of N-Ethylpentan-3-amine Hydrochloride

The examination of this compound in the solid state through single-crystal X-ray diffraction has not been extensively documented in publicly available literature. However, general principles of amine hydrochlorides allow for a theoretical description of its likely structural characteristics. In its crystalline form, the compound would consist of the protonated N-ethylpentan-3-ammonium cation and a chloride anion.

Polymorphism and Co-crystallization Studies

Polymorphism is the capacity of a solid material to exist in multiple crystalline forms. Each polymorph possesses a distinct crystal lattice arrangement and can exhibit different physicochemical properties. Studies specifically detailing the polymorphic behavior of this compound are not widely reported. However, the potential for polymorphism exists, as variations in crystallization conditions—such as the choice of solvent, cooling rate, and temperature—could lead to the formation of different crystal packing arrangements and hydrogen-bonding networks.

Co-crystallization is a technique used to design new crystalline solids by combining a target molecule with a secondary component, known as a coformer, in a specific stoichiometric ratio. For this compound, co-crystallization could be explored with various coformers, particularly those containing functional groups capable of hydrogen bonding, such as carboxylic acids. The formation of co-crystals is driven by the establishment of robust intermolecular interactions, like the strong hydrogen bond between the ammonium (B1175870) cation and the coformer. This approach can be used to modify the physical properties of the parent compound.

Investigation of Host-Guest Interactions in the Solid State

Host-guest chemistry involves the formation of inclusion complexes where a "host" molecule encapsulates a "guest" molecule. The aliphatic nature of the ethyl and pentyl chains of the N-Ethylpentan-3-amine cation makes it a suitable candidate for acting as a guest within the hydrophobic cavity of various host molecules.

Cyclodextrins, which are cyclic oligosaccharides, are well-known host molecules with a hydrophilic exterior and a lipophilic central cavity. It is plausible that this compound could form an inclusion complex with a cyclodextrin, where the alkyl chains are encapsulated within the host's cavity, driven by hydrophobic and van der Waals interactions. The charged ammonium group would likely be positioned near the rim of the cyclodextrin, where it can interact with the hydroxyl groups of the host or surrounding water molecules. Such host-guest complexation can alter the properties of the guest molecule. While specific studies on this compound are not prevalent, research on similar amine compounds demonstrates the feasibility of such interactions.

Future Research Directions and Methodological Innovations

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The development of efficient and environmentally benign synthetic methods is a cornerstone of modern chemistry. For N-Ethylpentan-3-amine hydrochloride, future research will likely focus on moving beyond traditional alkylation and reductive amination pathways. smolecule.com Key areas of exploration include:

Catalytic C-H Amination: Direct functionalization of C-H bonds in pentane (B18724) or its derivatives with ethylamine (B1201723) using transition metal or photoredox catalysts could offer a more atom-economical and step-efficient synthesis. This approach would minimize the generation of waste products often associated with classical methods.

Biocatalysis: Employing enzymes, such as amine dehydrogenases or transaminases, could provide highly selective and sustainable routes to the parent amine, N-Ethylpentan-3-amine, under mild reaction conditions. This aligns with the growing demand for greener chemical manufacturing processes.

Flow Chemistry: Continuous flow reactors can offer enhanced control over reaction parameters, leading to improved yields, higher purity, and safer handling of reagents. The application of flow chemistry to the synthesis of this compound could enable more efficient and scalable production.

These novel approaches aim to not only improve the efficiency and cost-effectiveness of synthesis but also to reduce the environmental impact, a critical consideration for the future of chemical production.

Development of Advanced Analytical Techniques for Trace Analysis and In-Situ Monitoring

As the applications of this compound potentially expand, the need for highly sensitive and selective analytical methods for its detection and quantification will become paramount. Future research in this area should focus on:

Hyphenated Chromatographic Techniques: The coupling of high-performance liquid chromatography (HPLC) or gas chromatography (GC) with tandem mass spectrometry (MS/MS) will likely remain a powerful tool for the analysis of this compound. nih.gov Future developments may involve the use of novel stationary phases for improved separation of isomers and related compounds.

Sensor Technology: The development of electrochemical or optical sensors capable of real-time, in-situ monitoring of this compound in various matrices would be a significant advancement. Such sensors could be invaluable for process control in industrial settings or for environmental monitoring.

Miniaturized Analytical Systems: Microfluidic devices, or "lab-on-a-chip" systems, offer the potential for rapid, high-throughput analysis with minimal sample consumption. Integrating separation, derivatization, and detection on a single chip could revolutionize the analysis of this and other amine compounds.

These advanced analytical techniques will be essential for quality control, metabolic studies, and environmental fate assessments.

Integration of Computational Chemistry with Experimental Studies for Predictive Modeling

Computational chemistry provides a powerful lens through which to understand and predict the behavior of molecules. For this compound, integrating computational modeling with experimental work can accelerate research and development in several key areas:

Conformational Analysis and Reactivity: Computational methods, such as Density Functional Theory (DFT), can be used to predict the stable conformations of N-Ethylpentan-3-amine and its hydrochloride salt, providing insights into its reactivity and interactions with other molecules.

Spectroscopic Prediction: Calculating theoretical NMR, IR, and other spectral data can aid in the structural elucidation and identification of this compound and its derivatives. researchgate.net

Reaction Mechanism Elucidation: Computational modeling can be employed to investigate the transition states and energy profiles of synthetic reactions, helping to optimize reaction conditions and develop more efficient synthetic routes.

By combining the predictive power of computational chemistry with the empirical data from experimental studies, researchers can gain a deeper understanding of the fundamental properties of this compound and design new applications with greater precision.

Expanding Derivatization Strategies for Specific Research Applications

Derivatization, the chemical modification of a compound to enhance its analytical detection or to impart new properties, is a valuable tool in chemical research. For this compound, future research could explore a range of derivatization strategies to tailor its properties for specific applications:

Fluorescent Labeling: The attachment of fluorescent tags to the amine group can significantly enhance the sensitivity of its detection in biological and environmental samples. This is particularly useful for trace analysis using techniques like fluorescence spectroscopy or HPLC with fluorescence detection. unex.es

Chiral Derivatization: For stereoselective synthesis and analysis, chiral derivatizing agents can be used to separate and quantify the enantiomers of N-Ethylpentan-3-amine if it were to be synthesized in a chiral form.

Functional Derivatization for Material Science: Modifying the amine group with polymerizable or surface-active moieties could enable the incorporation of N-Ethylpentan-3-amine into novel materials with specific properties, such as catalysts or functional coatings. mdpi.com

The development of novel derivatization reagents and methodologies will expand the toolkit available to researchers for studying and utilizing this compound.

Long-Term Environmental Stability and Transformation Studies in Varied Matrices

Understanding the environmental fate of a chemical is crucial for assessing its potential impact. Future research on this compound should include comprehensive studies on its long-term stability and transformation in various environmental matrices:

Biodegradation Studies: Investigating the susceptibility of this compound to microbial degradation in soil and water is essential to determine its persistence in the environment.

Photodegradation Studies: Assessing the stability of the compound under simulated sunlight will reveal its potential for atmospheric degradation.

Abiotic Degradation: Studying its hydrolysis and other abiotic degradation pathways in different pH and temperature conditions will provide a more complete picture of its environmental persistence.

Transformation Product Identification: Identifying the products of its degradation is crucial for understanding the full environmental impact, as some transformation products may be more persistent or toxic than the parent compound.

These studies, conducted in matrices such as water, soil, and sediment, will provide the necessary data for a thorough environmental risk assessment.

Q & A

How can I optimize the synthesis of N-Ethylpentan-3-amine hydrochloride to maximize yield and purity?

Methodological Answer:

  • Reductive Amination : Use pentan-3-one and ethylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride) under controlled pH (4–6) to form the secondary amine. Monitor reaction progress via thin-layer chromatography (TLC) .
  • Purification : Recrystallize the crude product using ethanol or methanol to remove unreacted precursors. Adjust solvent polarity to enhance crystal formation .
  • Yield Optimization : Employ continuous flow reactors for precise temperature and pressure control, as described in scalable industrial syntheses of similar amines .

What advanced analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H and 13C^{13}C NMR to confirm amine protonation and chloride counterion presence. Compare spectra with structurally analogous compounds (e.g., 3-Cyclopropylpropan-1-amine hydrochloride) to validate assignments .
  • HPLC with Derivatization : Derivatize the amine using 4-nitrobenzoyl chloride (as in ) to enhance UV detection sensitivity. Use a C18 column with acetonitrile/water (0.1% TFA) as the mobile phase .
  • Gas Chromatography (GC) : For volatile impurities, apply the method outlined in Pharmacopeial Forum Vol. 42(1), using internal standards (e.g., 3-methyl-2-pentanone) and alkaline extraction .

How does this compound degrade under varying storage conditions, and how can stability be assessed?

Methodological Answer:

  • Degradation Pathways : Monitor for nitrosamine formation by testing interactions with nitrosating agents (e.g., nitrites) using LC-MS. Refer to APIC guidelines on amine stability and nitrosation risks .
  • Accelerated Stability Studies : Store samples at 40°C/75% relative humidity for 6 weeks. Quantify degradation products via HPLC and compare to baseline purity data .
  • pH-Dependent Stability : Assess hydrolysis rates in buffered solutions (pH 1–12) to identify optimal storage conditions (e.g., acidic pH for salt stability) .

What experimental design considerations are critical for studying the compound’s interaction with biological macromolecules?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize the compound on gold arrays (e.g., TFGAs) using carbodiimide coupling (EDC/NHS chemistry). Measure binding kinetics with proteins like CRP or IL-6 .
  • Isothermal Titration Calorimetry (ITC) : Determine thermodynamic parameters (ΔH, Kd) by titrating the compound into protein solutions. Use phosphate buffer (pH 7.4) to mimic physiological conditions .
  • Competitive Binding Assays : Employ fluorescent probes (e.g., dansyl chloride) to quantify displacement effects in receptor-binding studies .

How should researchers resolve contradictions in purity data obtained from different analytical methods?

Methodological Answer:

  • Cross-Validation : Compare NMR-integrated purity with HPLC area-percent values. Discrepancies may arise from non-UV-active impurities (e.g., inorganic salts) .
  • Elemental Analysis : Use CHNS analysis to verify stoichiometry of C, H, N, and Cl. Deviations >0.3% indicate significant contaminants .
  • Mass Spectrometry (HRMS) : Identify low-abundance impurities (e.g., byproducts from incomplete ethylation) via high-resolution MS .

What strategies are effective for minimizing side reactions during this compound synthesis?

Methodological Answer:

  • Temperature Control : Maintain reactions below 40°C to prevent over-alkylation or ketone dimerization .
  • Protecting Groups : Temporarily protect reactive sites (e.g., using Boc groups) on intermediates, as demonstrated in peptide synthesis methodologies .
  • Catalyst Screening : Test palladium or nickel catalysts for selective reductive amination, reducing unwanted Schiff base formation .

How can computational modeling aid in predicting the compound’s reactivity or solubility?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate charge distribution on the amine group to predict nucleophilic reactivity and salt formation energetics .
  • Molecular Dynamics (MD) Simulations : Model solvation behavior in water/ethanol mixtures to guide solvent selection for recrystallization .
  • QSAR Models : Corrogate solubility parameters (logP, polar surface area) with experimental data from analogs (e.g., 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride) .

What are the best practices for ensuring reproducibility in scaled-up synthesis?

Methodological Answer:

  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .
  • Batch Record Refinement : Document critical parameters (e.g., stirring rate, cooling gradients) from small-scale optimizations for seamless scale-up .
  • Quality-by-Design (QbD) : Use factorial design experiments to identify robust operating ranges for temperature, pH, and reagent stoichiometry .

How can researchers assess the compound’s potential as a precursor for novel derivatives?

Methodological Answer:

  • Functional Group Compatibility : Test reactions with acyl chlorides (e.g., 4-nitrobenzoyl chloride) or sulfonating agents to generate amides/sulfonamides .
  • Catalytic Hydrogenation : Explore reduction of the ethyl group using Pd/C or Raney nickel to produce primary amine analogs .
  • High-Throughput Screening (HTS) : Use automated liquid handlers to synthesize and screen a library of derivatives for bioactivity .

What safety protocols are essential when handling this compound in the laboratory?

Methodological Answer:

  • Ventilation : Use fume hoods during synthesis to prevent inhalation of hydrochloride vapors .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles to avoid skin/eye contact, as recommended for aliphatic amine hydrochlorides .
  • Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal, following institutional guidelines for halogenated organics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.